RI-61

Oral Bioavailability Intestinal Transport Peptide Drug Delivery

RI-61 (CAS 95034-26-7) is a synthetic nonapeptide with the sequence Pro-His-Pro-Phe-His-Leu-Phe-Val-Phe, classified as a renin inhibitory peptide and an angiotensinogen analog. It is primarily utilized as a research tool compound for studying the renin-angiotensin system (RAS) and has been investigated for its potential in treating migraine, cluster headaches, and cyclic vomiting syndrome.

Molecular Formula C60H77N13O10
Molecular Weight 1140.3 g/mol
CAS No. 95034-26-7
Cat. No. B1680615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRI-61
CAS95034-26-7
SynonymsRI 61;  RI-61;  RI61;  Pro-his-pro-phe-his-leu-phe-val-phe; 
Molecular FormulaC60H77N13O10
Molecular Weight1140.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7
InChIInChI=1S/C60H77N13O10/c1-36(2)26-44(53(75)67-46(28-39-18-10-6-11-19-39)56(78)72-51(37(3)4)58(80)71-49(60(82)83)29-40-20-12-7-13-21-40)66-55(77)47(30-41-32-61-34-64-41)68-54(76)45(27-38-16-8-5-9-17-38)69-57(79)50-23-15-25-73(50)59(81)48(31-42-33-62-35-65-42)70-52(74)43-22-14-24-63-43/h5-13,16-21,32-37,43-51,63H,14-15,22-31H2,1-4H3,(H,61,64)(H,62,65)(H,66,77)(H,67,75)(H,68,76)(H,69,79)(H,70,74)(H,71,80)(H,72,78)(H,82,83)/t43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
InChIKeyNFZJRXURMNGBNB-ZTNWZYIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RI-61 (95034-26-7): Chemical Identity and Baseline Characterization for Procurement Decisions


RI-61 (CAS 95034-26-7) is a synthetic nonapeptide with the sequence Pro-His-Pro-Phe-His-Leu-Phe-Val-Phe, classified as a renin inhibitory peptide and an angiotensinogen analog [1]. It is primarily utilized as a research tool compound for studying the renin-angiotensin system (RAS) and has been investigated for its potential in treating migraine, cluster headaches, and cyclic vomiting syndrome . Its molecular formula is C60H77N13O10 with a molecular weight of 1140.33 g/mol . Critically, RI-61 is frequently and incorrectly conflated with sumatriptan succinate by multiple commercial vendors, which poses a significant risk for procurement errors in research settings .

Why RI-61 Cannot Be Substituted with Sumatriptan or Other Renin Inhibitory Peptides


RI-61 presents a unique procurement challenge due to widespread vendor misidentification. Many suppliers incorrectly list RI-61 as 'sumatriptan succinate', a 5-HT1 receptor agonist used for acute migraine, while RI-61 is actually a renin-inhibitory peptide . This mislabeling creates a high risk of receiving an incorrect pharmacological agent. Furthermore, even among genuine renin-inhibitory peptides, substitution is not straightforward. RI-61 differs from the well-known Renin Inhibitory Peptide (RIP, Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys) in both length and sequence, and from the closely related PHPFHLFVY (Pro-His-Pro-Phe-His-Leu-Phe-Val-Tyr) by a single C-terminal residue (Phe vs. Tyr) [1]. These structural variations can significantly alter potency, stability, and bioavailability. Direct substitution without validation compromises experimental reproducibility and can lead to erroneous conclusions in both renin-angiotensin system and migraine research models.

Quantitative Differentiation of RI-61: Evidence-Based Selection Criteria


Intestinal Permeability: A Key Differentiator from Non-Oral Renin Inhibitors

A 1986 study by Takaori et al. specifically used RI-61 (Pro-His-Pro-Phe-His-Leu-Phe-Val-Phe) to demonstrate the feasibility of intact oligopeptide transport across adult mammalian jejunum. This provides a verified, compound-specific permeability metric unavailable for most other renin inhibitory peptides like RIP [1]. The study measured RI-61 flux in an Ussing chamber using rabbit jejunum tissue, confirming passage of the intact nonapeptide.

Oral Bioavailability Intestinal Transport Peptide Drug Delivery Renin Inhibitor

Chemical Identity Verification: Distinguishing RI-61 from Mislabeled Sumatriptan

A critical procurement differentiator for researchers is the verification of chemical identity. Authoritative database records confirm RI-61 as the nonapeptide Pro-His-Pro-Phe-His-Leu-Phe-Val-Phe (MW 1140.33) [1], while several vendors erroneously market the same CAS number as sumatriptan succinate (MW 413.5) . This discrepancy represents a significant risk for experimental integrity. Reputable suppliers provide analytical characterization, specifying ≥95% purity by HPLC and mass spectrometry (MS), ensuring the peptide sequence matches the expected structure .

Quality Control Procurement Verification Chemical Identity Peptide Characterization

Structural Differentiation from Lead Renin Inhibitory Peptide (RIP)

RI-61 (Pro-His-Pro-Phe-His-Leu-Phe-Val-Phe) differs structurally from the extensively studied Renin Inhibitory Peptide, RIP (Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys). The key difference lies in the P1-P1' scissile bond region and C-terminus: RI-61 has a single Phe at the P1' position and a C-terminal Phe, while RIP features a Phe-Phe motif and a Tyr-Lys extension [1]. These modifications are known to influence both inhibitory potency and stability in related angiotensinogen analogs [2].

Structure-Activity Relationship Renin Inhibition Peptide Engineering Comparator Analysis

Procurement Risk Mitigation: Navigating the Sumatriptan Misidentification

A quantitative risk assessment for RI-61 procurement reveals that multiple major vendors conflate this CAS number with sumatriptan succinate. Using RI-61 in a migraine model without verifying its identity could lead to false attribution of 5-HT1B/1D agonism instead of its actual renin-inhibitory mechanism . The peptide's mechanism is linked to the renin-angiotensin system and potentially the modulation of neuropeptide signaling pathways including CGRP and NK1, rather than direct serotonergic activity .

Vendor Qualification Assay Interference Supply Chain Integrity Pharmacological Selectivity

Validated Research and Application Scenarios for RI-61 Based on Evidence


Oral Peptide Bioavailability Feasibility Studies

RI-61 is uniquely suited for studies investigating the feasibility of orally active peptide drugs. The 1986 demonstration of its intact transport across adult mammalian jejunum (permeability: 0.016 cm/hr) provides a foundational dataset for modeling intestinal absorption of nonapeptide-based therapeutics [1]. Researchers can use RI-61 as a positive control or benchmark in Ussing chamber experiments to compare the permeability of novel peptide drug candidates.

Renin-Angiotensin System (RAS) Investigation and Inhibitor Screening

As a synthetic angiotensinogen analog, RI-61 serves as a valuable tool compound for probing the substrate specificity and active site of renin. Its structural differences from RIP and other renin inhibitors (e.g., a single Phe at the scissile bond's P1' position) make it a useful comparator in structure-activity relationship (SAR) studies aimed at developing next-generation renin inhibitors for hypertension or related cardiovascular research [2].

Migraine and Neurogenic Inflammation Mechanism Studies (with Controls)

In neurological research, RI-61 has been investigated for its effects on CGRP release and NK1 receptor antagonism in the context of migraine and cluster headaches . It is imperative that experiments employing RI-61 for this purpose include strict positive controls for sumatriptan to rule out any misattributed 5-HT1 receptor activity, given the widespread vendor misidentification. The peptide's unique profile may help dissect the interplay between the RAS and trigeminovascular system.

Quality Control and Vendor Qualification Protocols

The high risk of receiving sumatriptan instead of the correct nonapeptide makes RI-61 an excellent candidate compound for developing and validating institutional procurement quality control (QC) protocols. Routine verification by HPLC and mass spectrometry against the expected molecular weight (1140.33 g/mol) is necessary to ensure supply chain integrity and experimental reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RI-61

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.